molecular formula C11H12Cl2NNaO6S B561843 D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt CAS No. 903508-30-5

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt

Cat. No.: B561843
CAS No.: 903508-30-5
M. Wt: 380.168
InChI Key: QFWZEJZHFNJQOE-VTLYIQCISA-M
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Description

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonylphenyl group, dichloroacetylamino group, and propanediol backbone. It is often used in research due to its specific reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the sulfonylphenyl group: This step involves the sulfonation of a phenyl ring, which can be achieved using reagents like sulfuric acid or chlorosulfonic acid.

    Introduction of the dichloroacetylamino group: This step involves the reaction of the sulfonylphenyl intermediate with dichloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the propanediol backbone: The final step involves the coupling of the dichloroacetylamino-sulfonylphenyl intermediate with a propanediol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The dichloroacetyl group can be reduced to form different derivatives.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt involves its interaction with specific molecular targets. The sulfonylphenyl group may interact with enzymes or receptors, while the dichloroacetylamino group may inhibit certain biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • D-threo-1-(4-Sulfonylphenyl)-2-acetylamino-1,3-propanediol Sodium Salt
  • D-threo-1-(4-Sulfonylphenyl)-2-bromoacetylamino-1,3-propanediol Sodium Salt

Uniqueness

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

sodium;4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZEJZHFNJQOE-VTLYIQCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849598
Record name Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903508-30-5
Record name Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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